molecular formula C16H18N6O B12176073 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12176073
M. Wt: 310.35 g/mol
InChI Key: NZELXFJAKGCKMR-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a triazolopyridine ring fused with a cycloheptapyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with molecular targets such as c-Met kinase. This interaction inhibits the kinase activity, leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the kinase, blocking its function and triggering apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its fused ring structure, which combines the properties of both triazolopyridine and cycloheptapyrazole systems.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N6O/c23-16(15-11-6-2-1-3-7-12(11)18-21-15)17-10-14-20-19-13-8-4-5-9-22(13)14/h4-5,8-9H,1-3,6-7,10H2,(H,17,23)(H,18,21)

InChI Key

NZELXFJAKGCKMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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